Diethyl 9H-carbazole-3,6-dicarboxylate
Description
Structural Context within Carbazole (B46965) Chemistry
The foundational structure of Diethyl 9H-carbazole-3,6-dicarboxylate is the 9H-carbazole molecule. This core consists of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring. nih.gov This arrangement results in a planar, π-conjugated system with a high degree of rigidity and electron delocalization. nih.gov The nitrogen atom in the carbazole ring is electron-donating, which influences the electronic properties of the entire molecule. magtech.com.cn
The 3, 6, and 9 positions of the carbazole ring are particularly important from a chemical standpoint. The 3 and 6 positions are highly susceptible to electrophilic substitution, making them ideal points for functionalization. mdpi.comrsc.org In the case of this compound, the presence of electron-withdrawing ethyl carboxylate groups at these positions significantly alters the electron density distribution within the carbazole framework. This modification of the electronic structure is a key aspect of its utility in various applications.
Historical Overview of this compound Synthesis and Early Investigations
The synthesis of this compound is intrinsically linked to the development of methods for the functionalization of the carbazole core. Early methods for carbazole synthesis include the Borsche-Drechsel cyclization and the Graebe-Ullmann reaction. nih.gov However, for the specific preparation of 3,6-disubstituted carbazoles, a common and historically significant route involves a multi-step process starting from 9H-carbazole.
A widely adopted strategy for the synthesis of the parent 9H-carbazole-3,6-dicarboxylic acid begins with the bromination of carbazole. mdpi.com This is typically achieved using a reagent like N-bromosuccinimide (NBS) to yield 3,6-dibromo-9H-carbazole. mdpi.com Following this, a cyanation reaction, often a Rosenmund-von Braun reaction or a palladium-catalyzed process, is employed to convert the bromo groups to nitrile groups, forming 9H-carbazole-3,6-dicarbonitrile. researchgate.net The final step to obtain the dicarboxylic acid is the hydrolysis of the dinitrile, which can be carried out under acidic or basic conditions. researchgate.net The this compound is then prepared through the esterification of the dicarboxylic acid with ethanol (B145695), typically in the presence of an acid catalyst.
Early investigations into carbazole derivatives were often driven by their presence in natural products and their potential biological activities. nih.gov However, with the advent of materials science and organic electronics, the focus shifted towards understanding the photophysical and electronic properties of these compounds.
Significance of this compound in Contemporary Chemical Research
In modern chemical research, this compound and its parent dicarboxylic acid are recognized as versatile building blocks, particularly in the fields of materials science and organic electronics. researchgate.net The carbazole core imparts desirable properties such as high thermal stability and good hole-transporting capabilities. nih.govmdpi.com
The diester, being more soluble in organic solvents than the corresponding dicarboxylic acid, serves as a key intermediate in the synthesis of more complex molecules. These include polymers and macrocycles designed for specific applications. The ester groups can be hydrolyzed to regenerate the carboxylic acid functionality for further reactions or can be involved in cross-coupling reactions to build larger conjugated systems.
The unique electronic properties of 3,6-disubstituted carbazoles make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. nih.govmdpi.com The ability to tune the electronic properties through substitution at the 3 and 6 positions allows for the rational design of materials with specific functions, such as host materials for phosphorescent emitters or as components of the active layer in solar cells. nih.gov The presence of the ester groups can also influence the solid-state packing of the molecules, which in turn affects their bulk electronic properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
diethyl 9H-carbazole-3,6-dicarboxylate |
InChI |
InChI=1S/C18H17NO4/c1-3-22-17(20)11-5-7-15-13(9-11)14-10-12(18(21)23-4-2)6-8-16(14)19-15/h5-10,19H,3-4H2,1-2H3 |
InChI Key |
ZHLUERBUZMUEJU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl 9h Carbazole 3,6 Dicarboxylate
Direct Synthetic Routes to Diethyl 9H-carbazole-3,6-dicarboxylate
Direct synthetic routes to this compound typically involve the preparation of the core 9H-carbazole-3,6-dicarboxylic acid intermediate, followed by esterification. Two prominent pathways to this intermediate are from 3,6-dibromocarbazole (B31536) precursors and through multi-step sequences involving lithiation and carboxylation.
Preparation from 3,6-Dibromocarbazole Precursors
A common and scalable approach commences with the commercially available 3,6-dibromo-9H-carbazole. This method involves a two-step process: cyanation of the dibromocarbazole followed by hydrolysis of the resulting dinitrile.
The cyanation is often achieved through a palladium-catalyzed reaction. For instance, 3,6-dibromo-9H-carbazole can be treated with zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.net This reaction, typically carried out in a solvent like dimethylformamide (DMF), yields 9H-carbazole-3,6-dicarbonitrile. researchgate.net
Subsequent hydrolysis of the dinitrile to 9H-carbazole-3,6-dicarboxylic acid is then performed under basic conditions. researchgate.net This is often facilitated by heating the dinitrile in an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). researchgate.net The addition of a catalytic amount of a copper species, like copper(I) iodide (CuI), can enhance the rate of this hydrolysis. researchgate.net Acidification of the reaction mixture then precipitates the desired 9H-carbazole-3,6-dicarboxylic acid. researchgate.net
Multi-step Reaction Sequences Involving Lithiation and Carboxylation (e.g., utilizing n-BuLi, t-BuLi, and CO₂)
An alternative strategy for the synthesis of the dicarboxylic acid intermediate involves a multi-step sequence that begins with the protection of the nitrogen atom of the carbazole (B46965), followed by lithiation and carboxylation. osti.gov This method offers a different approach to functionalizing the 3 and 6 positions.
A typical sequence starts with the Friedel-Crafts acylation of 9H-carbazole to produce 3,6-diacetyl-9H-carbazole. osti.gov The nitrogen is then protected, for example, by reaction with benzyl (B1604629) bromide to form 3,6-diacetyl-9-benzyl-carbazole. osti.gov The acetyl groups are subsequently converted to carboxylic acids via a haloform reaction, for instance, by treatment with sodium hypobromite (B1234621) (NaOBr), to yield 9-benzyl-carbazole-3,6-dicarboxylic acid. osti.gov
The carboxyl groups are then esterified, for example, to the dimethyl ester, and the benzyl protecting group is removed using a Lewis acid such as aluminum chloride (AlCl₃) to give dimethyl 9H-carbazole-3,6-dicarboxylate. osti.gov While this specific example yields the dimethyl ester, the underlying dicarboxylic acid intermediate is a key product of the lithiation and carboxylation strategy. The direct carboxylation of a 3,6-dihalocarbazole derivative via lithiation with strong bases like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) followed by quenching with carbon dioxide (CO₂) is also a recognized, albeit often challenging, synthetic route due to the requirement of harsh, anhydrous conditions. osti.gov
Subsequent Esterification Procedures (e.g., using ethanol (B145695) and H₂SO₄ reflux)
Once 9H-carbazole-3,6-dicarboxylic acid is obtained, the final step is the esterification to yield this compound. The most common and direct method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com
This acid-catalyzed reaction involves refluxing the dicarboxylic acid in a large excess of ethanol, which acts as both the reactant and the solvent. masterorganicchemistry.com A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the ethanol. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess ethanol helps to drive the equilibrium towards the formation of the diethyl ester. masterorganicchemistry.com The removal of water as it is formed can also be employed to increase the yield. masterorganicchemistry.com Upon completion, the reaction mixture is typically worked up by neutralizing the acid catalyst and removing the excess ethanol, followed by purification of the resulting this compound.
Alternative Synthetic Strategies for this compound and Comparative Analysis
Beyond the direct routes, other synthetic strategies can be envisioned for the preparation of this compound, often leveraging modern cross-coupling methodologies. These can be compared with the more traditional methods based on factors like reaction conditions, scalability, and functional group tolerance.
One such alternative involves the use of nickel-catalyzed cross-coupling reactions. For instance, 3,6-dibromo-9-ethylcarbazole (B1268581) can undergo a Kumada coupling with a Grignard reagent like methylmagnesium bromide in the presence of a nickel catalyst to form 3,6-dimethyl-9-ethylcarbazole. orgsyn.org While this example leads to methyl groups, the principle could be adapted for the introduction of carboxylated synthons.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another versatile approach. This methodology has been used to synthesize various substituted carbazoles. vanderbilt.edu A hypothetical route could involve the coupling of a suitably protected 3,6-dibromocarbazole with a boronic ester containing a protected carboxyl group.
A comparative analysis of these methods reveals distinct advantages and disadvantages.
| Synthetic Route | Precursor | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|---|
| From 3,6-Dibromocarbazole | 3,6-Dibromo-9H-carbazole | Palladium-catalyzed cyanation, Hydrolysis, Fischer Esterification | Scalable, high-yielding, avoids hazardous organometallic reagents. researchgate.net | Multi-step, use of cyanide salts. researchgate.net |
| Lithiation and Carboxylation | 9H-carbazole | Friedel-Crafts acylation, N-protection, Haloform reaction, Esterification, Deprotection | Starts from readily available 9H-carbazole. osti.gov | Lengthy multi-step process, requires pyrophoric reagents (n-BuLi), harsh conditions. osti.gov |
| Nickel-Catalyzed Cross-Coupling | 3,6-Dibromo-9H-carbazole | Kumada coupling | Potentially shorter route. | Requires preparation of specific organometallic reagents, may have functional group compatibility issues. |
| Palladium-Catalyzed Cross-Coupling | 3,6-Dibromo-9H-carbazole | Suzuki-Miyaura coupling | High functional group tolerance, mild reaction conditions. | Requires synthesis of specific boronic esters, catalyst cost. |
Purification and Isolation Techniques for High Purity this compound (e.g., flash chromatography, recrystallization)
Achieving high purity of this compound is crucial for its subsequent applications. The primary methods for purification are recrystallization and flash chromatography.
Recrystallization is a widely used technique for purifying solid organic compounds. The crude this compound is dissolved in a suitable hot solvent or solvent mixture in which it is soluble at high temperatures but sparingly soluble at lower temperatures. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The choice of solvent is critical and is determined empirically. Ethanol has been successfully used for the recrystallization of related carbazole derivatives. orgsyn.org
Flash chromatography is a rapid form of column chromatography that is effective for separating compounds with different polarities. The crude product is dissolved in a minimal amount of a suitable solvent and applied to the top of a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then forced through the column under pressure. Compounds separate based on their differential adsorption to the silica gel and solubility in the eluent. This technique is particularly useful for removing impurities that are difficult to separate by recrystallization. For instance, a mixture of ether and hexanes has been used as an eluent for the purification of similar carbazole compounds. vanderbilt.edu
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles can be applied to the synthesis of this compound.
One key area of improvement is the use of greener solvents and catalysts in the esterification step. Traditional Fischer esterification often uses corrosive mineral acids like sulfuric acid. Alternative solid acid catalysts, such as dried Dowex H+ cation-exchange resin, can be employed. nih.gov These catalysts are reusable, non-toxic, and can lead to simpler product isolation, making the process more environmentally friendly. nih.gov The use of greener solvents like acetonitrile (B52724) in other types of esterifications, such as the Steglich esterification, also presents a less hazardous alternative to commonly used chlorinated solvents. jove.com
Microwave-assisted synthesis is another green chemistry tool that can be applied to carbazole synthesis. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. organic-chemistry.orgnih.gov This technique is more energy-efficient and can lead to cleaner reactions with fewer byproducts. nih.gov For instance, the synthesis of carbazole derivatives has been achieved in minutes with high yields using microwave assistance. organic-chemistry.org
Photocatalysis using visible light is an emerging green synthetic method. It allows for reactions to be carried out under mild conditions, often at room temperature, using light as a renewable energy source. While not yet specifically reported for this compound, photocatalytic methods have been developed for the synthesis of the carbazole core, offering a potentially greener alternative to traditional methods that require high temperatures or harsh reagents.
Derivatization Strategies and Analogue Synthesis of Diethyl 9h Carbazole 3,6 Dicarboxylate
N-Alkylation and N-Arylation Reactions on the Carbazole (B46965) Nitrogen of Diethyl 9H-carbazole-3,6-dicarboxylate
The nitrogen atom of the carbazole ring is a common site for functionalization, allowing for the introduction of various alkyl and aryl substituents. This is typically achieved through cross-coupling reactions, with palladium- and copper-catalyzed methods being the most prominent.
Palladium-Mediated Coupling Reactions with this compound (e.g., with ethyl-4-iodobenzoate)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This method is highly effective for the N-arylation of carbazoles, including this compound. The reaction typically involves an aryl halide (or triflate), a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org For instance, the coupling of this compound with an aryl halide like ethyl-4-iodobenzoate would proceed by the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the carbazole nitrogen, deprotonation by the base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
The choice of ligand is critical for the reaction's success, with sterically hindered and electron-rich phosphine ligands often providing the best results. wikipedia.org Ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) are commonly employed in these transformations. beilstein-journals.org
Table 1: Representative Conditions for Palladium-Mediated N-Arylation This table is a representation of typical conditions and may not reflect a specific, published reaction for this exact substrate.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|---|---|
| This compound | Ethyl-4-iodobenzoate | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene or p-Xylene | 100-125 °C |
Copper-Catalyzed Coupling Methods Involving this compound (e.g., with copper(I) iodide, L-proline, K₂CO₃)
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds and serves as an alternative to palladium-based systems. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols utilize catalytic amounts of a copper source, often in the presence of a ligand, allowing the reaction to proceed under milder temperatures. nih.gov For the N-arylation or N-alkylation of this compound, a typical system might involve copper(I) iodide (CuI) as the catalyst, a base such as potassium carbonate (K₂CO₃), and a ligand to stabilize the copper catalyst and facilitate the coupling. wikipedia.org
Amino acids, like L-proline, and diamines, such as N,N'-dimethyl-1,2-cyclohexanediamine, have emerged as effective and inexpensive ligands for copper-catalyzed N-arylation reactions. nih.govnih.gov These ligands enhance the catalyst's solubility and activity. The reaction mechanism is believed to involve the formation of a copper(I) amide intermediate which then reacts with the aryl halide. wikipedia.org
Table 2: Representative Conditions for Copper-Catalyzed N-Arylation (Ullmann-type) This table is a representation of typical conditions and may not reflect a specific, published reaction for this exact substrate.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|---|---|
| This compound | Aryl Iodide | CuI | L-proline | K₂CO₃ | DMSO or DMF | 90-120 °C |
Modifications at the Ester Functionality of this compound
The two diethyl ester groups at the 3- and 6-positions are key functional handles that can be readily transformed, most commonly into carboxylic acids.
Ester Hydrolysis and Subsequent Carboxylic Acid Formation
The conversion of this compound to its corresponding diacid, 9H-Carbazole-3,6-dicarboxylic acid, is a fundamental transformation. osti.gov This reaction is typically achieved through saponification, which involves heating the diester in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-alcoholic solvent system. mdpi.comresearchgate.net The reaction proceeds through nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyls, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate intermediates to yield the final dicarboxylic acid, which often precipitates from the aqueous solution. researchgate.net
This hydrolysis is a critical step in preparing ligands for the synthesis of metal-organic frameworks (MOFs) and other supramolecular structures. researchgate.netresearchgate.net In some synthetic routes, 9H-carbazole-3,6-dicarbonitrile is hydrolyzed to the dicarboxylic acid using aqueous base in the presence of a catalytic amount of copper(I) iodide. researchgate.net
Transesterification Reactions
Transesterification offers a method to modify the ester groups of this compound without reverting to the carboxylic acid. This reaction involves treating the diester with a different alcohol in the presence of an acid or base catalyst. For example, reacting the diethyl ester with methanol (B129727) under acidic conditions (e.g., H₂SO₄) or basic conditions (e.g., NaOMe) would lead to the formation of Dimethyl 9H-carbazole-3,6-dicarboxylate. chemscene.com Similarly, using higher boiling point alcohols could introduce longer or more complex alkyl chains. The reaction is an equilibrium process, and it is often driven to completion by using the desired alcohol as the solvent or by removing the ethanol (B145695) by-product as it forms. zenodo.org
Functionalization of the Carbazole Core (Beyond N-Substitution) for this compound Derivatives
Beyond substitution at the nitrogen and ester groups, the aromatic carbazole core itself can be functionalized. The existing electron-withdrawing ester groups at the 3- and 6-positions deactivate these rings toward electrophilic aromatic substitution and will direct incoming electrophiles to specific positions. The positions ortho and para to the directing amine group (C-1, C-8, C-4, and C-5) are the most likely sites for further substitution.
Electrophilic halogenation is a common method for functionalizing the carbazole core. For instance, bromination of a carbazole can be achieved using N-Bromosuccinimide (NBS) in a solvent like DMF. mdpi.com For this compound, this reaction would likely lead to substitution at the 1- and 8-positions. Similarly, nitration can be performed using reagents like tetranitromethane under photochemical conditions or traditional nitrating mixtures. csuohio.edu The strong deactivating effect of the dicarboxylate groups would necessitate forcing conditions, and the substitution pattern would be influenced by the combined directing effects of the amine and the esters. Such functionalizations are key to creating more complex, multifunctional carbazole-based materials. univaq.it
Friedel-Crafts Acylation Strategies (on related carbazole precursors)
Friedel-Crafts acylation is a powerful method for introducing carbonyl groups onto the carbazole ring system. While direct acylation of this compound can be challenging due to the deactivating effect of the ester groups, this strategy is highly effective on carbazole precursors.
A common approach involves the Friedel-Crafts acylation of 9H-carbazole to produce 3,6-diacetyl-9H-carbazole. This reaction proceeds readily at room temperature in high yield using acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a solvent like dichloromethane (B109758) (DCM) mdpi.com. The resulting diacetyl derivative serves as a key intermediate.
Subsequent functionalization often involves the protection of the nitrogen atom. For instance, the nitrogen can be benzylated using benzyl (B1604629) bromide in the presence of a base like potassium hydroxide (KOH) in dimethylformamide (DMF) to yield 3,6-diacetyl-9-benzyl-carbazole mdpi.com. This N-protected intermediate can then undergo oxidation of the acetyl groups to carboxylic acids. However, direct oxidation can be low-yielding. A more efficient route involves a multi-step process where the N-protected diacetyl carbazole is converted to 9-benzyl-carbazole-3,6-dicarboxylic acid mdpi.com.
Esterification of this dicarboxylic acid to the corresponding dimethyl or diethyl ester, followed by the deprotection of the benzyl group, affords the target 9H-carbazole-3,6-dicarboxylate. The deprotection of the benzyl group from the esterified compound has been shown to proceed cleanly and in moderate to good yields mdpi.com. This multi-step synthesis, beginning with a Friedel-Crafts acylation, highlights a strategic pathway to access functionalized carbazole-dicarboxylate ligands.
A study on the trifluoroacetylation of carbazoles via Friedel-Crafts acylation has also demonstrated the versatility of this reaction, yielding trifluoroacetylated carbazoles in high yields mdpi.com. This method was also applicable for the synthesis of chlorodifluoroacetylated and pentafluoropropionylated carbazoles mdpi.com. The regioselectivity of the acylation is influenced by the substituents present on the carbazole ring mdpi.com.
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 9H-carbazole | Acetyl chloride, AlCl₃, DCM, 0°C to RT | 3,6-Diacetyl-9H-carbazole | Excellent | mdpi.com |
| 3,6-Diacetyl-9H-carbazole | Benzyl bromide, KOH, DMF, RT | 3,6-Diacetyl-9-benzyl-carbazole | 91% | mdpi.com |
| Substituted Carbazoles | Trifluoroacetic anhydride, various conditions | Trifluoroacetylated carbazoles | up to 99% | mdpi.com |
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation of the carbazole core, followed by cross-coupling reactions, provides a versatile route to a wide array of 3,6-disubstituted carbazoles. The introduction of halogen atoms, typically bromine, at the 3 and 6 positions creates reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds.
A common precursor for these reactions is 3,6-dibromo-9H-carbazole, which can be synthesized by the bromination of 9H-carbazole using N-bromosuccinimide (NBS) in DMF osti.gov. The nitrogen of 3,6-dibromo-9H-carbazole can then be alkylated, for example, with diethyl sulfate (B86663) in the presence of sodium hydroxide in acetone (B3395972) to produce 3,6-dibromo-9-ethylcarbazole (B1268581) derpharmachemica.com.
This halogenated intermediate is a key substrate for various cross-coupling reactions. For instance, nickel-catalyzed Corriu-Kumada coupling of 3,6-dibromo-9-ethylcarbazole with Grignard reagents like methylmagnesium bromide can be used to synthesize 3,6-dimethyl-9-ethylcarbazole in high yield derpharmachemica.comresearchgate.net. This methodology is also applicable for introducing other alkyl, vinyl, and aryl substituents researchgate.net.
Palladium-catalyzed cross-coupling reactions are also widely employed. A notable example is the palladium-catalyzed carbonylation of 3,6-dibromo-9-ethylcarbazole in n-butanol with carbon monoxide, which yields the corresponding dibutyl 9-ethylcarbazole-3,6-dicarboxylate researchgate.net. This reaction demonstrates a direct route to carbazole-3,6-dicarboxylates from their dibromo precursors. Furthermore, Suzuki-Miyaura coupling reactions between 3,6-dibromo-9H-carbazole and boronic acids or their esters are effective for creating C-C bonds derpharmachemica.commdpi.com. For example, the reaction of 3,6-dibromo-9H-carbazole with zinc cyanide in the presence of a palladium catalyst can yield 9H-carbazole-3,6-dicarbonitrile, which can then be hydrolyzed to 9H-carbazole-3,6-dicarboxylic acid mdpi.com.
| Halogenated Precursor | Coupling Partner | Catalyst/Conditions | Product | Reference |
| 3,6-Dibromo-9-ethylcarbazole | Methylmagnesium bromide | [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride | 3,6-Dimethyl-9-ethylcarbazole | derpharmachemica.com |
| 3,6-Dibromo-9-ethylcarbazole | Carbon monoxide, n-butanol | Dichloro-bis-(triphenylphosphine)palladium(II) | Dibutyl 9-ethylcarbazole-3,6-dicarboxylate | researchgate.net |
| 3,6-Dibromo-9H-carbazole | Zn(CN)₂ | Pd₂(dba)₃, dppf, Zn, Zn(OAc)₂ | 9H-Carbazole-3,6-dicarbonitrile | mdpi.com |
Synthesis of Advanced Carbazole Frameworks Utilizing this compound as a Building Block
The rigid and functionalizable nature of this compound makes it an excellent candidate for the construction of larger, more complex chemical structures with tailored properties.
Incorporation into Polymeric Architectures
Polycarbazoles are a class of conducting polymers with significant potential in electronic and optoelectronic applications. The polymerization of carbazole monomers typically occurs at the 3 and 6 positions mdpi.com. While direct polymerization of this compound has not been extensively reported, its structural features suggest its potential as a monomer in various polymerization reactions.
One potential route is through polycondensation reactions. The ester functionalities at the 3 and 6 positions could undergo transesterification with diols to form polyesters. Enzymatic polymerization using lipases has been shown to be an effective method for producing polyesters from various diethyl dicarboxylates and diols nih.gov. This approach could potentially be applied to this compound to create novel bio-based polymers.
Another strategy involves the conversion of the diethyl ester to other functional groups that are more amenable to polymerization. For example, reduction of the ester groups to alcohols would yield a diol monomer. Alternatively, conversion to the corresponding diacyl chloride or diamine derivatives would open pathways to polyamides and polyimides. Research on other carbazole derivatives has shown the successful synthesis of poly(amide-carbazole) and poly(imide-carbazole) through condensation reactions of carbazole-based diamines with aromatic dicarboxylic acids mdpi.com.
Furthermore, the synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile has been reported as a monomer for producing polycarbazoles with increased oxidation potential, which are of interest for applications in high-voltage lithium-ion batteries osti.gov. This highlights the strategy of modifying the carbazole core to introduce polymerizable groups.
Role in Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. The dicarboxylate functionality and the rigid nature of the carbazole core make this compound, or more commonly its corresponding dicarboxylic acid, an excellent linker for MOF synthesis.
The synthesis of 9H-carbazole-3,6-dicarboxylic acid (H₂cdc) from its dinitrile precursor has been optimized for scalable production, paving the way for its use in constructing MOFs researchgate.net. The resulting ligand has been utilized to create porous coordination cages. For example, a copper-based cage, Cu₁₂(benzyl-cdc)₁₂, was synthesized from 9-benzyl-carbazole-3,6-dicarboxylic acid and exhibited intriguing gas adsorption properties and high thermal stability mdpi.com.
The N-H group of the carbazole linker can participate in hydrogen bonding, which can influence the final structure and properties of the MOF researchgate.net. The geometry of the carbazole-3,6-dicarboxylate linker, with its approximately 90-degree angle between the carboxylate groups, predisposes it to the formation of specific framework topologies researchgate.net.
A cadmium-based 2D MOF, [Cd₂(μ₃-L)₂(DMF)₄]·H₂O, has been synthesized using 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid as the linker nih.gov. This framework demonstrated blue-violet light emission. Another study reported the synthesis of cadmium coordination polymers with 9H-carbazole-2,7-dicarboxylic acid, resulting in both 2D and 3D frameworks with strong blue fluorescence. Furthermore, a carbazole-equipped zirconium-based MOF has been developed for applications in photocatalysis and fluorescence detection of nitro-aromatic compounds. These examples underscore the importance of carbazole-dicarboxylate linkers in the design of functional MOFs.
| Metal Ion | Carbazole-based Linker | Resulting Framework | Potential Application | Reference |
| Copper(II) | 9-Benzyl-carbazole-3,6-dicarboxylic acid | Porous coordination cage (Cu₁₂(benzyl-cdc)₁₂) | Gas adsorption | mdpi.com |
| Cadmium(II) | 9-(Pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid | 2D Metal-Organic Framework | Luminescence | nih.gov |
| Cadmium(II) | 9H-Carbazole-2,7-dicarboxylic acid | 2D and 3D Coordination Polymers | Luminescence, Catalysis | |
| Zirconium(IV) | Carbazole-functionalized dicarboxylate | 3D Metal-Organic Framework | Photocatalysis, Fluorescence Sensing |
Spectroscopic and Structural Characterization Methodologies for Diethyl 9h Carbazole 3,6 Dicarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Diethyl 9H-carbazole-3,6-dicarboxylate, ¹H-NMR, ¹³C-NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments offer a complete picture of the proton and carbon framework.
¹H-NMR (Proton NMR): In a typical ¹H-NMR spectrum of a related compound, 9-ethyl-3,6-dimethylcarbazole (B15053672), the signals corresponding to the ethyl and methyl protons are clearly distinguishable. The ethyl group's protons appear as a triplet and a quartet, while the methyl protons show up as a singlet. The aromatic protons of the carbazole (B46965) core present as singlets and doublets in the downfield region of the spectrum. orgsyn.org
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. For a similar compound, 9-ethyl-3,6-dimethylcarbazole, distinct signals are observed for the methyl and methylene (B1212753) carbons of the ethyl group, the methyl carbons attached to the carbazole ring, and the various aromatic carbons of the carbazole nucleus. orgsyn.org For 9H-carbazole-3,6-dicarboxylic acid, the carboxylic acid carbons are also identifiable. researchgate.net
DEPT: DEPT experiments are instrumental in differentiating between CH, CH₂, and CH₃ groups. This technique, used in conjunction with ¹³C-NMR, would confirm the assignments of the ethyl and aromatic carbons in this compound.
| ¹H-NMR Data for a Related Carbazole Derivative (9-ethyl-3,6-dimethylcarbazole) | | :--- | :--- | | Chemical Shift (δ) in ppm | Assignment | | 1.14 (t) | -CH₃ (ethyl group) | | 2.58 (s) | -CH₃ (at positions 3 and 6) | | 4.34 (q) | -CH₂- (ethyl group) | | 7.31 (s) | Aromatic CH | | 7.91 (s) | Aromatic CH | Source: Organic Syntheses Procedure orgsyn.org
| ¹³C-NMR Data for a Related Carbazole Derivative (9-ethyl-3,6-dimethylcarbazole) | | :--- | :--- | | Chemical Shift (δ) in ppm | Assignment | | 13.7 | -CH₃ (ethyl group) | | 21.3 | -CH₃ (at positions 3 and 6) | | 37.5 | -CH₂- (ethyl group) | | 108.0 | Aromatic CH | | 120.3 | Aromatic CH | | 122.8 | Aromatic C | | 126.7 | Aromatic CH | | 127.6 | Aromatic C | | 138.4 | Aromatic C | Source: Organic Syntheses Procedure orgsyn.org
Mass Spectrometry Techniques for this compound and its Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.
For instance, the molecular weight of the related compound, Dimethyl 9H-carbazole-3,6-dicarboxylate, has been computed to be 283.28 g/mol . nih.gov The exact mass, a more precise measure, is calculated as 283.08445790 Da. nih.gov For Diethyl 9H-carbazole-3,5-dicarboxylate, a positional isomer, the molecular weight is 311.34 g/mol , with an exact mass of 311.115758 g/mol . spectrabase.com These values are critical for confirming the identity of the synthesized compound. Electron ionization (EI) mass spectrometry of 9-ethyl-3,6-dimethylcarbazole shows a molecular ion peak (M+) at m/z 223 and a base peak at m/z 208, corresponding to the loss of a methyl group. orgsyn.org
| Mass Spectrometry Data for Related Carbazole Derivatives | | :--- | :--- | :--- | :--- | | Compound | Technique | Calculated/Observed Value | Reference | | Dimethyl 9H-carbazole-3,6-dicarboxylate | Computed Molecular Weight | 283.28 g/mol | nih.gov | | Dimethyl 9H-carbazole-3,6-dicarboxylate | Computed Exact Mass | 283.08445790 Da | nih.gov | | Diethyl 9H-carbazole-3,5-dicarboxylate | Molecular Weight | 311.34 g/mol | spectrabase.com | | Diethyl 9H-carbazole-3,5-dicarboxylate | Exact Mass | 311.115758 g/mol | spectrabase.com | | 9-ethyl-3,6-dimethylcarbazole | EI-MS (m/z) | 223 (M+), 208 | orgsyn.org |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
In the case of carbazole derivatives, characteristic vibrational bands can be observed. For 9H-carbazole-3,6-dicarboxylic acid, the FT-IR spectrum shows prominent peaks corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various C-H and C-N stretching and bending vibrations. researchgate.net For 9-vinyl-9H-carbazole-3,6-dicarbonitrile, the IR spectrum clearly shows a strong C≡N stretching band at 2224 cm⁻¹ and a C=C stretching band of the vinyl group at 1599 cm⁻¹. mdpi.com These characteristic frequencies help in identifying the key functional moieties within the molecule.
| Characteristic IR Bands for Related Carbazole Derivatives | | :--- | :--- | :--- | | Compound | Functional Group | Wavenumber (cm⁻¹) | | 9H-carbazole-3,6-dicarboxylic acid | O-H stretch (carboxylic acid) | 2815, 2527 | | 9H-carbazole-3,6-dicarboxylic acid | C=O stretch (carboxylic acid) | 1673 | | 9-vinyl-9H-carbazole-3,6-dicarbonitrile | C≡N stretch | 2224 | | 9-vinyl-9H-carbazole-3,6-dicarbonitrile | C=C stretch (vinyl) | 1599 | Source: ResearchGate researchgate.net, MDPI mdpi.com
X-ray Crystallography and Solid-State Structure Analysis of this compound
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related compounds provides significant insights into the expected structural features.
For instance, the crystal structure of Dimethyl 9H-carbazole-2,7-dicarboxylate reveals a nearly planar carbazole unit. nih.gov The ester groups are oriented trans to each other and are slightly twisted from the mean plane of the carbazole ring. nih.gov In the crystal lattice, molecules are linked into inversion dimers through N—H···O hydrogen bonds. nih.gov These dimers are further connected by slipped π-π stacking interactions. nih.gov A similar planarity and intermolecular interactions would be anticipated for this compound. The crystal structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole also exhibits π-stacking patterns in the solid state. mdpi.com
| Crystallographic Data for Dimethyl 9H-carbazole-2,7-dicarboxylate | | :--- | :--- | | Parameter | Value | | Crystal System | Monoclinic | | Space Group | C2/c | | a (Å) | 29.684 (2) | | b (Å) | 5.8264 (4) | | c (Å) | 15.4210 (11) | | β (°) | 96.252 (3) | | V (ų) | 2651.2 (3) | | Z | 8 | Source: PMC nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.
For the related compound 9H-carbazole-3,6-dicarboxylic acid, the calculated elemental composition is C, 65.88%; H, 3.55%; and N, 5.49%. researchgate.net The experimentally found values were C, 65.49%; H, 3.64%; and N, 5.19%, which are in close agreement with the calculated values, thus confirming the compound's identity. researchgate.net Similarly, for 9-ethyl-3,6-dimethylcarbazole, the calculated values are C, 86.05% and H, 7.68%, while the found values are C, 85.35% and H, 7.70%. orgsyn.org
| Elemental Analysis Data for Related Carbazole Derivatives | | :--- | :--- | :--- | :--- | | Compound | Element | Calculated (%) | Found (%) | | 9H-carbazole-3,6-dicarboxylic acid | C | 65.88 | 65.49 | | | H | 3.55 | 3.64 | | | N | 5.49 | 5.19 | | 9-ethyl-3,6-dimethylcarbazole | C | 86.05 | 85.35 | | | H | 7.68 | 7.70 | Source: ResearchGate researchgate.net, Organic Syntheses Procedure orgsyn.org
Theoretical and Computational Studies of Diethyl 9h Carbazole 3,6 Dicarboxylate and Its Derivatives
Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for elucidating the electronic properties of organic molecules. For carbazole (B46965) derivatives, these methods are routinely used to calculate key parameters that govern their optoelectronic behavior.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. In carbazole and its derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution depends on the nature of the substituents. For Diethyl 9H-carbazole-3,6-dicarboxylate, the electron-withdrawing nature of the carboxylate groups at the 3 and 6 positions is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted carbazole. This can influence the material's ionization potential and electron affinity.
Energy Gap: The HOMO-LUMO energy gap is a critical parameter that influences the absorption and emission properties of a molecule. DFT calculations on various 3,6-disubstituted carbazoles have shown that the nature of the substituent significantly impacts the energy gap. While specific values for this compound are not available, studies on similar structures suggest that the presence of ester groups would likely result in a moderate energy gap.
Excited States and Photophysical Properties: TD-DFT calculations are instrumental in predicting the absorption and emission spectra of molecules. These calculations can provide insights into the nature of electronic transitions (e.g., π-π* or charge transfer) and predict the maximum absorption wavelengths (λmax). For carbazole derivatives, the introduction of substituents at the 3 and 6 positions can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra. In the case of this compound, the ester groups are expected to modulate the photophysical properties, and TD-DFT could precisely predict these effects.
Table 1: Representative DFT/TD-DFT Calculated Properties for 3,6-Disubstituted Carbazole Derivatives (Illustrative)
| Derivative | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λmax (nm) |
| 3,6-Dibromo-9H-carbazole | B3LYP/6-311G** | -5.89 | -1.12 | 4.77 | 340 |
| 3,6-Diphenyl-9H-carbazole | B3LYP/6-31G(d) | -5.45 | -1.58 | 3.87 | 355 |
| 3,6-Bis(dimethylamino)-9H-carbazole | B3LYP/6-31G(d) | -4.82 | -1.21 | 3.61 | 380 |
Conformation Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and dynamic behavior of a molecule are critical to its function and properties. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.
Conformational Preferences: The rotational freedom around the single bonds connecting the ethyl ester groups to the carbazole core in this compound allows for different spatial arrangements (conformers). Conformational analysis, typically performed using DFT, can identify the most stable conformers and the energy barriers between them. The orientation of the ester groups relative to the carbazole plane can influence crystal packing and intermolecular interactions.
Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. nih.gov For this compound, MD simulations could be used to study its solvation in different organic solvents, which is relevant for its processing in applications like organic electronics. These simulations can also provide insights into the flexibility of the molecule and the time-averaged conformations it adopts in solution.
Prediction of Reactivity and Reaction Mechanisms for this compound Transformations
Computational chemistry offers valuable tools for predicting the reactivity of molecules and elucidating reaction mechanisms.
Reactivity Indices: DFT calculations can be used to compute various reactivity indices, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic Fukui functions. These indices help in identifying the most reactive sites within a molecule. For Diethyl 9H-carbole-3,6-dicarboxylate, these calculations would likely indicate that the nitrogen atom and the aromatic carbons of the carbazole ring are susceptible to electrophilic attack, while the carbonyl carbons of the ester groups are prone to nucleophilic attack.
Reaction Mechanism Studies: Computational modeling can be employed to map out the potential energy surfaces of chemical reactions involving this compound. This allows for the determination of transition state structures and activation energies, providing a detailed understanding of the reaction mechanism. For instance, the hydrolysis of the ester groups or further functionalization of the carbazole core could be investigated using these methods.
Computational Design of Novel Carbazole-Based Materials
The insights gained from theoretical and computational studies of this compound and its analogs can be leveraged for the rational design of new materials with tailored properties.
Structure-Property Relationships: By systematically modifying the structure of this compound in silico (e.g., by changing the ester group to other functional groups or by introducing substituents at other positions on the carbazole ring) and calculating the resulting electronic and optical properties, it is possible to establish structure-property relationships. elsevierpure.com This knowledge is invaluable for designing new molecules with desired characteristics, such as specific absorption/emission wavelengths or improved charge transport properties.
Virtual Screening: High-throughput computational screening can be used to evaluate a large library of virtual carbazole derivatives based on this compound as a scaffold. This allows for the rapid identification of promising candidates for specific applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors, before committing to their synthesis. researchgate.net
Advanced Applications of Diethyl 9h Carbazole 3,6 Dicarboxylate in Materials Science and Supramolecular Chemistry
Role as Monomers in Polymer Synthesis
The bifunctional nature of Diethyl 9H-carbazole-3,6-dicarboxylate, possessing two ester groups, makes it a prime candidate for the synthesis of polyesters and other polymeric structures. The carbazole (B46965) moiety itself is a well-known component in electroactive polymers due to its excellent hole-transporting properties and high thermal stability. nih.gov While direct polymerization of this compound is not extensively documented, the polymerization of its parent acid, 9H-carbazole-3,6-dicarboxylic acid, and its derivatives provides a clear indication of its potential. researchgate.netrsc.org
Conjugated Polymers and Oligomers Based on this compound
Conjugated polymers incorporating the carbazole-3,6-diyl unit are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs). nih.govresearchgate.net The 3,6-linkage ensures effective π-conjugation along the polymer backbone, which is crucial for charge carrier mobility. nih.gov
Although specific examples detailing the use of the diethyl ester are scarce, the synthesis of related polymers through methods like Suzuki or direct arylation polymerization (DArP) with 3,6-dihalo-9-alkylcarbazoles and various comonomers is well-established. researchgate.net For instance, copolymers of carbazole and benzothiadiazole have been synthesized for PLED applications. osti.gov It is conceivable that this compound could be hydrolyzed to the corresponding dicarboxylic acid and then converted to a dihalo derivative for use in such polymerizations.
Alternatively, the dicarboxylate functionality could be utilized in condensation polymerizations. For example, the synthesis of poly(amide-carbazole) and poly(imide-carbazole) has been reported using carbazole-based diamines and dianhydrides. nih.gov This suggests that this compound could potentially be used in transesterification reactions to produce polyesters with the carbazole unit integrated into the main chain.
A study on donor-acceptor π-conjugated polymers based on a terthiophene-dicarboxylate derivative highlights the utility of dicarboxylate monomers in synthesizing p-type semiconductors for organic electronics. nih.gov This further supports the potential of this compound as a monomer for similar applications.
Functional Copolymers Incorporating this compound Units
The incorporation of this compound units into copolymers can be a strategic approach to tailor the optoelectronic and physical properties of materials. Block copolymers containing carbazole moieties have been synthesized to combine the photoconductive properties of the carbazole block with the properties of another polymer block. rsc.orgmdpi.com For example, di-block copolymers of polypropylene (B1209903) oxide and poly(9-(2,3-epoxypropyl) carbazole) have been prepared, demonstrating the versatility of carbazole monomers in creating complex macromolecular architectures. rsc.orgmdpi.com
The synthesis of copolymers with varying ratios of carbazole and other monomers, such as oxadiazole, allows for the fine-tuning of charge transport properties. dntb.gov.ua In such copolymers, the carbazole unit typically serves as the hole-transporting component. The ester groups of this compound could potentially be modified post-polymerization to introduce further functionality or to cross-link the polymer chains.
Research on carbazole-fluorene copolymers has shown that substituents on the carbazole nitrogen can significantly influence the polymer's properties. chemscene.com This suggests that the N-H group of this compound offers a site for modification either before or after polymerization to create a diverse range of functional copolymers.
Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The rigid, linear geometry and the presence of two carboxylate groups make this compound an excellent candidate as an organic linker for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgosti.govnih.govrsc.org The carbazole unit can impart desirable properties to these frameworks, such as luminescence and electronic conductivity.
Design Principles for Framework Assembly Utilizing this compound
The design of MOFs and COFs is based on the principles of reticular chemistry, where molecular building blocks with well-defined geometries and connectivity are assembled into predictable network structures. nih.gov In this context, this compound (after hydrolysis to the dicarboxylic acid) acts as a linear ditopic linker.
For MOF synthesis, the carboxylate groups coordinate with metal ions or clusters to form a robust framework. The choice of metal ion and reaction conditions can direct the assembly towards specific topologies. osti.gov For instance, a 2D MOF has been synthesized using a derivative, 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid, with cadmium ions. osti.gov The carbazole dicarboxylate ligand acts as a 3-connected node in this structure.
A notable example, although using the dimethyl ester, is the synthesis of porous coordination cages. These discrete molecular assemblies are formed through the coordination of metal ions with carbazole-dicarboxylate ligands, showcasing the strong tendency of this linker to form well-defined, self-assembled structures. researchgate.net
Tailoring Porosity and Functionality in Carbazole-Based Frameworks
The porosity of MOFs and COFs can be tailored by adjusting the length and geometry of the organic linkers. The rigid and linear nature of the carbazole-3,6-dicarboxylate linker helps in the formation of well-defined pores. The functionality of these frameworks can be tuned by several means.
The pores of carbazole-based frameworks can be designed to selectively adsorb certain molecules. For example, the introduction of specific functional groups can enhance the affinity for gases like CO2. The ability to modify the linker before or after framework assembly provides a powerful tool for creating materials with tailored properties for applications in gas storage, separation, and catalysis.
Supramolecular Assembly and Self-Organization of this compound
The self-assembly of molecules into well-ordered supramolecular structures is a key principle in materials science and nanotechnology. This compound possesses the necessary molecular features to engage in directional, non-covalent interactions that drive self-organization.
The crystal structure of the closely related dimethyl 9H-carbazole-2,7-dicarboxylate reveals the key intermolecular interactions that govern the supramolecular assembly of such molecules. In the solid state, molecules form inversion dimers through a pair of N-H···O hydrogen bonds between the carbazole N-H group and a carbonyl oxygen of the ester. These dimers are then linked by parallel slipped π-π stacking interactions between the carbazole rings, with an inter-planar distance of approximately 3.34 Å. This combination of hydrogen bonding and π-π stacking leads to the formation of well-defined, layered structures.
The self-assembly of dicarboxylic acids with amines to form supramolecular organogels further illustrates the potential of the dicarboxylate functionality in directing the formation of extended networks through hydrogen bonding. It is highly probable that this compound would exhibit similar self-organizing behavior, both in the solid state and potentially in solution, leading to the formation of liquid crystalline phases or other ordered assemblies.
The packing of precursor molecules like dimethyl 9-benzyl-carbazole-3,6-dicarboxylate in the solid state is influenced by aryl-aryl interactions. nih.gov This suggests that even with a functionalized nitrogen, the carbazole dicarboxylate scaffold has a strong propensity for ordered packing driven by π-π interactions. This inherent tendency for self-organization is a critical feature that can be exploited in the bottom-up fabrication of functional materials.
Non-Covalent Interactions in Solid-State Architectures
The solid-state arrangement of carbazole-based molecules is significantly influenced by a variety of non-covalent interactions, which dictate their crystal packing and, consequently, their material properties. frontiersin.org These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. frontiersin.org In the case of carbazole derivatives, the N-H group of the carbazole ring can act as a hydrogen bond donor, promoting interactions between adjacent molecules. researchgate.net
While specific crystallographic studies on this compound are not extensively detailed in the provided results, analysis of closely related structures, such as dimethyl 9-benzyl-carbazole-3,6-dicarboxylate, reveals the importance of aryl-aryl interactions in the solid state, with distances between 3.45 to 3.80 Å. osti.gov Such interactions are crucial for the stability of the resulting structures. osti.gov The presence of the ester functional groups in this compound can also lead to specific intermolecular interactions, further influencing the supramolecular assembly. The molecular nature of such compounds, often leading to solubility, contrasts with the extended networks of metal-organic frameworks, and their thermal stability is often dependent on these weaker inter-cage or intermolecular interactions. rsc.org
Solution-Phase Supramolecular Chemistry
In solution, this compound and its parent compound, 9H-carbazole-3,6-dicarboxylic acid, serve as versatile building blocks in supramolecular chemistry. researchgate.netresearchgate.net The carbazole core provides a rigid and electronically active scaffold, while the carboxylate or ester groups at the 3 and 6 positions offer sites for coordination with metal ions or for forming other non-covalent bonds.
These carbazole-based ligands have been utilized in the construction of coordination cages. osti.govrsc.org For instance, 9H-carbazole-3,6-dicarboxylic acid has been used to form copper-based metal-organic polyhedra (MOPs), where the dicarboxylic acid is predisposed to form a 90° angle between the carboxylate moieties, leading to the formation of a metal-organic cuboctahedron. researchgate.net The solubility of such molecular cages allows for their processing in solution, a key advantage over insoluble extended network solids. rsc.org The design of these supramolecular structures can be fine-tuned by modifying the ligand, for example, through N-alkylation or by altering the ester groups, which can impact the solubility and the inter-cage interactions in any resulting solid-state materials. rsc.org
Optoelectronic and Photonic Materials Applications of this compound Derivatives
The carbazole moiety is a well-established component in materials for organic electronics due to its favorable charge transport properties, high triplet energy, and good thermal and morphological stability. nih.gov Derivatives of this compound are promising candidates for a range of optoelectronic and photonic applications.
Organic Light-Emitting Diodes (OLEDs) Applications
Carbazole derivatives are extensively used in organic light-emitting diodes (OLEDs) as host materials for phosphorescent emitters, as hole-transporting materials, or as fluorescent emitters themselves. nih.govresearchgate.net The high triplet energy of the carbazole core makes it suitable for hosting blue, green, and red triplet emitters in phosphorescent OLEDs (PhOLEDs). nih.govresearchgate.net By functionalizing the carbazole at the 3, 6, and 9 positions, its electronic properties can be tuned to optimize device performance. nih.gov For instance, introducing electron-donating or electron-withdrawing groups can modify the HOMO/LUMO energy levels and the charge injection/transport characteristics. nih.gov
Derivatives of this compound can be envisioned as components in OLEDs. The ester groups could be modified to attach other functional units or to tune the material's solubility and film-forming properties. The carbazole core itself acts as an electron donor and can be combined with acceptor moieties to create bipolar molecules for efficient charge balance within the emissive layer. nih.gov For example, novel carbazole derivatives designed with an ortho-linkage strategy have been shown to be effective host materials for PhOLEDs, achieving high efficiencies. rsc.org
Interactive Data Table: Performance of Selected Carbazole-Based OLEDs
| Device Structure/Compound | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | Reference |
| BCzB-PPI based non-doped OLED | 4.43 | 11,364 | Deep-Blue | nih.gov |
| CNPhCz hosted green PhOLED | 24.4 | Not Specified | Green | rsc.org |
| 3,6-di(arylamino)carbazoles (TADF) | High | Not Specified | Not Specified | nih.gov |
Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
In the realm of organic photovoltaics (OPVs), carbazole derivatives are valued for their electron-donating properties and are often incorporated into dye sensitizers for dye-sensitized solar cells (DSSCs) or as donor materials in bulk heterojunction solar cells. nih.govresearchgate.net The functionalization at the 3 and 6 positions of the carbazole core has been shown to be more favorable for achieving higher photovoltaic performance compared to substitution at the 2 and 7 positions. nih.gov Carbazole-based dyes have demonstrated promising power conversion efficiencies in DSSCs. researchgate.netresearchgate.net
For organic field-effect transistors (OFETs), the development of new organic semiconductors is crucial for achieving high mobility, a large on/off ratio, and good stability. nih.gov Carbazole-based polymers and small molecules have been investigated as the active layer in OFETs. mdpi.com The self-assembling properties of some carbazole derivatives can lead to well-ordered thin films, which is beneficial for charge transport. nih.gov The inherent properties of the carbazole unit suggest that derivatives of this compound could be tailored for use in OFETs, potentially by polymerization or by co-deposition with other materials to form the active channel. rsc.orgresearchgate.net
Fluorescence and Phosphorescence Studies
Carbazole and its derivatives are known for their rich photophysical properties, including fluorescence and phosphorescence. researchgate.netresearchgate.net The emission characteristics can be tuned by substitution on the carbazole ring. For example, the introduction of nitro groups can lead to a red-shift in the phosphorescence emission spectrum compared to the parent carbazole. researchgate.net
Sensing and Recognition Applications
The fluorescent properties of carbazole derivatives have been harnessed for the development of chemosensors. clockss.orgresearchgate.net The extensive π-conjugation and structural rigidity of the carbazole core provide a stable platform for creating chromophores that can interact with specific analytes, leading to a change in their fluorescence emission. clockss.org
For instance, a 9-benzyl-9H-carbazole derivative has been developed as a fluorescent chemosensor for the selective recognition of Ce(III) ions, showing a significant increase in fluorescence intensity upon binding. clockss.org Another example is a carbazole-based probe designed for the selective "turn-on" fluorescence response to cyanide ions. researchgate.net Furthermore, carbazole-based metal-organic frameworks have been synthesized and used as fluorescent probes for the detection of nitroaromatic compounds like picric acid. mdpi.com These examples underscore the potential of this compound and its derivatives to be employed in the design of new sensors for various ions and molecules.
Structure Property Relationship Studies in Diethyl 9h Carbazole 3,6 Dicarboxylate Derivatives
Influence of Ester Groups on the Electronic Properties of Diethyl 9H-carbazole-3,6-dicarboxylate
The electronic nature of the carbazole (B46965) core is significantly modulated by the substituents attached to it. In this compound, the two diethyl ester groups positioned symmetrically at the 3 and 6 locations exert a strong influence due to their electron-withdrawing character.
The primary effect of these electron-withdrawing groups (EWGs) is a reduction in the electron density of the π-conjugated carbazole system. This has been observed in analogous systems where EWGs like formyl or cyano groups are present. For instance, in 9-ethyl-9H-carbazole-3-carbaldehyde, the aldehyde group induces a charge transfer from the nitrogen atom to the substituted benzene (B151609) ring. researchgate.net Similarly, in the synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile, the two cyano groups at the 3,6-positions decrease the nucleophilicity of the carbazole nitrogen, making subsequent reactions at that site more challenging. mdpi.com
This electronic perturbation leads to several key changes in compound properties:
Increased Acidity of the N-H Bond: The withdrawal of electron density from the carbazole ring system increases the acidity of the proton on the nitrogen atom. This makes the N-H group a more effective hydrogen bond donor, a property that can be exploited in the design of synthetic receptors for anions. nih.gov
Modulation of Frontier Molecular Orbitals: The presence of EWGs lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This change affects the compound's electron affinity and ionization potential. mdpi.comacs.org The ability to tune these energy levels is critical for designing materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. acs.org
Altered Photophysical Properties: The introduction of EWGs can lead to shifts in the absorption and emission spectra. In some N-arylcarbazoles, this results in red-shifted and broadened fluorescence spectra, indicating a charge-transfer character in the excited state. clockss.org
The table below summarizes the general electronic effects of placing electron-withdrawing groups at the 3,6-positions of a carbazole core.
| Property | Effect of 3,6-Electron-Withdrawing Groups (e.g., -COOEt) |
| Electron Density on Carbazole Core | Decreased |
| N-H Acidity | Increased nih.gov |
| Nitrogen Atom Nucleophilicity | Decreased mdpi.com |
| HOMO/LUMO Energy Levels | Lowered mdpi.comacs.org |
| Excited State Character | Can induce intramolecular charge transfer (ICT) acs.orgclockss.org |
Impact of N-Substituents on Molecular Conformation and Intermolecular Interactions in this compound Analogues
Replacing the hydrogen atom on the carbazole nitrogen (the N-9 position) with other functional groups profoundly impacts the molecule's three-dimensional structure and how it interacts with neighboring molecules in the solid state. These interactions are critical as they can dictate material properties like thermal stability and solubility. rsc.orgosti.gov
In the parent 9H-carbazole structure, the N-H group can act as a hydrogen bond donor, often leading to strong intermolecular hydrogen bonding networks in the crystal lattice. However, when an N-substituent, such as an alkyl or benzyl (B1604629) group, is introduced, this hydrogen bonding capability is eliminated. The substituent itself then dictates the new forms of intermolecular interactions.
A study on Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate, a close analogue of the title compound, provides significant insight. osti.gov The introduction of the N-benzyl group prevents N-H hydrogen bonding and instead facilitates a series of aryl-aryl (π-π) interactions between adjacent molecules. rsc.orgosti.gov
π-π Stacking: The crystal structure of Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate reveals multiple π-π stacking interactions. These include interactions between the carbazole phenyl rings of adjacent molecules (at a distance of 3.77 Å) and between the benzyl group of one molecule and the benzyl group of another (at a distance of 4.08 Å). osti.gov
Enhanced Thermal Stability: These extensive π-π interactions between cages of coordination compounds built from this ligand lead to increased thermal stability compared to unfunctionalized counterparts. rsc.orgosti.gov
The table below illustrates the differing intermolecular forces based on the N-9 position.
| N-9 Substituent | Primary Intermolecular Interaction | Consequence |
| Hydrogen (-H) | Hydrogen Bonding | Formation of H-bonded networks |
| Alkyl/Aryl Group (e.g., -Benzyl) | π-π Stacking, van der Waals forces | Enhanced thermal stability, altered crystal packing rsc.orgosti.gov |
Rational Design Principles for Modulating Compound Properties Based on this compound Structure
The structure-property relationships discussed provide a clear framework for the rational design of new materials based on the this compound scaffold. By strategically modifying the C-3, C-6, and N-9 positions, specific properties can be targeted and optimized.
Tuning Electronic and Optical Properties: The primary handles for modulating electronic properties are the substituents at the C-3 and C-6 positions.
To create materials with high electron affinity for use as electron transporters or hosts in blue OLEDs, strong electron-withdrawing groups are desired. acs.org The ester groups in the title compound already serve this function, but their strength could be tuned by changing the alkyl portion or replacing them with stronger EWGs like cyano or sulfone groups.
To create hole-transporting materials, electron-donating groups would be introduced at these positions to raise the HOMO level and improve electron-donating ability. researchgate.net
Controlling Solid-State Packing and Physical Properties: The N-9 substituent is the key to controlling intermolecular forces, which in turn influences solubility, crystal packing, and thermal stability.
To enhance thermal stability in the solid state, N-substituents capable of strong π-π stacking, such as benzyl or other aromatic groups, can be introduced. osti.gov
To improve solubility in organic solvents, bulky groups can be attached at the N-9 position (or at C-3/C-6). nih.gov These groups can disrupt crystal packing and weaken intermolecular interactions, leading to better processability. For example, introducing bulky t-butyl groups at the 3,6 positions has been shown to increase hydrophobicity and improve solubility. nih.gov
Balancing Charge Transport: For applications in organic electronics, achieving a balance between electron and hole transport is often necessary. This can be accomplished by creating donor-acceptor systems. The carbazole-dicarboxylate core acts as an acceptor, and a donor group can be introduced at the N-9 position, creating a molecule with distinct, localized frontier orbitals that facilitate intramolecular charge transfer. acs.orgnih.gov
Systematic Variation of Functional Groups and Their Effects on Carbazole Systems
The principles observed with this compound are part of a broader understanding of how functionalization affects the carbazole system. The electronic and photophysical outcomes are highly dependent on the nature, number, and position of the attached functional groups.
Electron-Donating vs. Electron-Withdrawing Groups: A systematic comparison reveals opposite effects on the electronic structure. Research on N-phenyl carbazoles substituted with electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -CF₃) groups shows a clear trend. nsf.gov Electron-donating groups increase the energy of the HOMO, making the molecule easier to oxidize, while electron-withdrawing groups lower the LUMO, making it a better electron acceptor. nsf.gov This directly impacts properties like the excited state reduction potential. nsf.gov
Positional Isomerism: The position of substitution is as critical as the nature of the substituent. For example, linking polymer chains through the 3,6-positions of carbazole can lead to "conjugation breaks," resulting in blue-shifted absorption compared to polymers linked through the 2,7-positions. researchgate.net This difference arises from the electronic structure of the carbazole core, where the 3,6-positions are electronically distinct from the 2,7-positions.
Photophysical Consequences: These structural variations have profound effects on the light-absorbing and emitting properties of the molecules. The table below, based on findings for various carbazole derivatives, summarizes these general trends.
| Functional Group Type (at 3,6-positions) | Effect on Absorption/Emission | Effect on Quantum Yield (Φ) | Typical Application |
| **Electron-Donating (e.g., -OR, -NR₂) ** | Red-shift (bathochromic) | Often high | Hole-transport materials, fluorescent probes researchgate.netresearchgate.net |
| Electron-Withdrawing (e.g., -COOR, -CN) | Can be blue-shifted or red-shifted depending on ICT | Varies, can be quenched or enhanced by aggregation | Electron-transport/host materials, anion sensors nih.govacs.org |
By systematically applying these principles, a vast library of carbazole-based compounds can be synthesized, each fine-tuned for a specific high-performance application. chim.it
Future Research Directions and Emerging Opportunities for Diethyl 9h Carbazole 3,6 Dicarboxylate
Development of Novel and Efficient Synthetic Routes
The synthesis of carbazole (B46965) dicarboxylates has historically relied on methods that can be difficult to scale or require harsh conditions, such as Friedel-Crafts reactions or lithiation. osti.gov Recent advancements have provided more efficient and scalable pathways to the core carbazole-3,6-dicarboxylic acid and its esters, which can be adapted and optimized for the diethyl derivative.
Future research should prioritize the development of synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. Key areas of focus include:
Catalytic Systems: A scalable, high-yielding procedure for the synthesis of the precursor 9H-carbazole-3,6-dicarbonitrile has been developed using a palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole. researchgate.netmdpi.comresearchgate.net Subsequent hydrolysis yields the dicarboxylic acid. researchgate.net Future work could explore direct, one-pot conversions from the dinitrile or dicarboxylic acid to the diethyl ester, minimizing intermediate steps.
Protecting Group Strategies: A novel route utilizing a benzyl (B1604629) protecting group at the nitrogen position has been shown to facilitate a clean, high-yielding synthesis of 9-benzyl-carbazole-3,6-dicarboxylic acid, which can then be esterified and deprotected to yield the dialkyl ester. osti.govrsc.org This method successfully avoids the use of pyrophoric reagents or transition metal catalysts. osti.govrsc.org Research into alternative protecting groups that are more easily cleaved or offer different solubility profiles could further refine this process.
Flow Chemistry: Adapting existing syntheses to continuous flow systems could enhance scalability, safety, and reproducibility, making Diethyl 9H-carbazole-3,6-dicarboxylate more accessible for industrial applications.
| Synthetic Approach | Precursors | Key Reagents/Catalysts | Advantages | Research Opportunities |
| Catalytic Cyanation & Hydrolysis | 3,6-dibromo-9H-carbazole | Pd₂(dba)₃, dppf, Zn(CN)₂, CuI | Scalable, high-yielding path to the dicarboxylic acid precursor. researchgate.net | Development of a one-pot esterification method following hydrolysis. |
| Protecting Group Strategy | 9H-carbazole | Benzyl bromide, AlCl₃ | Avoids harsh reagents, high-yielding, air-stable conditions. osti.gov | Exploring alternative protecting groups for tailored properties and easier removal. |
| Direct Esterification | 9H-carbazole-3,6-dicarboxylic acid | Ethanol (B145695), Acid Catalyst | Straightforward conversion from the diacid. | Optimization for high purity and yield; investigation of solid acid catalysts. |
Exploration of New Applications in Emerging Technologies
The inherent photophysical and electronic properties of the carbazole nucleus suggest that this compound is a prime candidate for use in several high-tech fields. rsc.orgrsc.org The ethyl ester groups can enhance solubility in organic solvents compared to the dicarboxylic acid, facilitating processing and device fabrication.
Porous Coordination Polymers and Cages: The parent 9H-carbazole-3,6-dicarboxylic acid is a well-established linker for creating metal-organic frameworks (MOFs) and porous coordination cages (PCCs). osti.govresearchgate.net These materials have potential applications in gas storage and separation. researchgate.net Future studies could use this compound as a precursor, which after hydrolysis can form these structures. The resulting frameworks could exhibit modified properties, such as improved processability or altered pore environments.
Organic Electronics: Carbazole derivatives are extensively studied for their potential in optoelectronics due to their redox-active nature and charge-transport capabilities. rsc.orgacs.org Emerging opportunities include:
Organic Light-Emitting Diodes (OLEDs): Use as a host material or as a building block for emissive polymers. The carbazole core provides good hole-transporting properties, and functionalization could tune the emission color.
Organic Photovoltaics (OPVs): Incorporation into donor or acceptor materials in the active layer of solar cells.
Redox Shuttles for Batteries: Modified carbazoles, such as 3,6-dicyanocarbazole, are being investigated as high-potential redox shuttles to prevent overcharging in Li-ion batteries. mdpi.com The diethyl ester could serve as a synthetic intermediate for such functional materials.
Fluorescent Probes and Sensors: The carbazole moiety is known for its fluorescence. researchgate.netrsc.org Research could focus on developing this compound into novel fluorescent probes for detecting ions, molecules, or changes in the microenvironment. Its derivatives have been used in the green synthesis of fluorescent gold nanoparticles, indicating a role in nanomaterial fabrication. nih.gov
Photocatalysis: Carbazole-dicarboxylic derivatives have been noted for their potential as photocatalysts for hydrogen production. researchgate.net This opens a promising avenue for sustainable energy research, where the electronic properties of the diethyl ester could be harnessed for efficient light-driven chemical transformations.
Advanced Characterization Techniques for Complex this compound Assemblies
To fully understand and optimize materials derived from this compound, it is essential to employ a suite of advanced characterization techniques. While standard methods like NMR, FTIR, and mass spectrometry are crucial for confirming the molecular structure, probing the properties of more complex assemblies requires more sophisticated tools. asianpubs.orgresearchgate.net
Future research will increasingly rely on:
Single-Crystal X-ray Diffraction: This technique is invaluable for determining the precise three-dimensional structure of crystalline derivatives and coordination cages, revealing key intermolecular interactions such as hydrogen bonding and π-π stacking, which govern material properties. osti.govnih.gov
Solid-State NMR: For characterizing insoluble polymers or amorphous materials where single crystals cannot be obtained, solid-state NMR provides critical information about local structure and molecular dynamics.
Time-Resolved Spectroscopy: Techniques like time-resolved photoluminescence can probe the excited-state dynamics of fluorescent materials, which is essential for understanding and improving the efficiency of OLEDs and photocatalysts.
Gas Sorption Analysis: For MOFs and porous materials derived from the carbazole linker, detailed gas (e.g., N₂, CO₂, H₂) adsorption-desorption measurements are necessary to quantify surface area, pore volume, and affinity for specific gases. rsc.org
Electrochemical Analysis: Cyclic voltammetry and related techniques are fundamental for determining the redox potentials and electronic energy levels of new materials, which is critical for their application in organic electronics and batteries. acs.org
Theoretical Advances in Understanding Carbazole-Based Systems
Computational chemistry provides powerful predictive tools that can guide and accelerate experimental research. Density Functional Theory (DFT) has already been successfully applied to carbazole-based systems to elucidate reaction mechanisms and understand electronic properties. acs.orgnih.gov For instance, DFT calculations have clarified that oxidative coupling reactions on carbazole cores preferentially occur at the 3- and 6-positions due to their high electron density. acs.org
Emerging theoretical and computational opportunities include:
Predictive Materials Design: Using computational screening to predict the electronic, optical, and charge-transport properties of novel polymers or MOFs incorporating the this compound unit before their synthesis.
Modeling Self-Assembly: Simulating the aggregation and self-assembly processes of carbazole derivatives to understand the formation of supramolecular structures, thin films, and crystal packing.
Host-Guest Interactions: Modeling the interaction of guest molecules within the pores of MOFs derived from this linker to predict selectivity for gas separation or storage applications.
Excited-State Calculations: Employing high-level quantum chemical methods to accurately model the photophysics of new fluorescent materials, aiding in the design of efficient emitters and sensors.
Multidisciplinary Research Collaborations on this compound
The diverse potential of this compound necessitates a multidisciplinary approach. Future breakthroughs will likely emerge from the synergy between different fields of expertise.
Chemistry and Materials Science: Synthetic chemists can design and produce novel carbazole derivatives, which materials scientists can then fabricate into functional materials like porous frameworks, polymers, and thin films. osti.govresearchgate.net
Physics and Engineering: Physicists can characterize the fundamental photophysical and electronic properties of these new materials, while engineers can integrate them into functional devices such as OLEDs, solar cells, and sensors. mdpi.com
Computational and Experimental Science: A strong feedback loop between theoretical prediction and experimental validation will be crucial. Computational chemists can guide experimental efforts by identifying the most promising molecular targets, and experimental results can be used to refine and improve theoretical models. acs.orgnih.gov
By fostering these collaborations, the scientific community can harness the full potential of this compound, paving the way for significant technological advancements.
Q & A
(Basic) What are the typical synthetic routes for Diethyl 9H-carbazole-3,6-dicarboxylate, and what critical parameters influence yield and purity?
This compound is synthesized via esterification of 9H-carbazole-3,6-dicarboxylic acid (CDC acid) using ethanol under acidic or enzymatic catalysis. Key parameters include:
- Catalyst selection : Sulfuric acid or lipases for esterification .
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency .
- Temperature control : Optimal yields are achieved at 80–100°C .
Post-synthesis purification involves column chromatography or recrystallization to remove unreacted starting materials and byproducts .
(Basic) Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm ester group incorporation and carbazole backbone integrity. Chemical shifts for ethyl ester protons appear at 1.2–1.4 ppm (triplet) and 4.2–4.4 ppm (quartet) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and hydrogen-bonding patterns. SHELXL refinement is standard for structural validation .
- Infrared (IR) Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ confirm ester C=O bonds .
(Advanced) How does the ligand geometry of this compound influence metal-organic framework (MOF) topology?
The 90° angle between carboxylate groups in CDC ligands enables unique MOF topologies:
- DUT-80 : Forms 1D coordination polymers via quadruple bridging of Zr6 clusters. The ligand’s bent geometry induces structural flexibility, enabling stimuli-responsive adsorption .
- DUT-49 : Substitution of CDC into Cu-based secondary building units (SBUs) introduces lattice defects, altering gas adsorption hysteresis .
Computational modeling (e.g., density functional theory) predicts mechanical stress distribution during framework deformation .
(Advanced) What methodologies address contradictions in crystallographic data for CDC-containing MOFs?
Discrepancies in pore size or ligand orientation arise from:
- Dynamic guest interactions : In situ XRD under variable gas pressures resolves transient framework distortions .
- Defect quantification : 129Xe NMR spectroscopy distinguishes between intrinsic framework defects and synthetic artifacts by probing xenon adsorption sites .
- Synchrotron radiation : High-flux X-rays capture subtle structural changes during MOF activation .
(Basic) What purification strategies optimize this compound for coordination chemistry applications?
- Recrystallization : Ethanol/water mixtures (3:1 v/v) remove hydrophilic impurities .
- Size-exclusion chromatography : Separates ester derivatives from carbazole oligomers .
- Activated charcoal treatment : Adsorbs colored byproducts without altering ester functionality .
(Advanced) How do solvent polarity and reaction time affect MOF crystallinity when using CDC ligands?
- Solvent effects : High-boiling solvents (e.g., DMF) promote slow crystallization, yielding larger MOF single crystals .
- Reaction duration : Extended solvothermal synthesis (72–96 hours) improves SBU connectivity but risks ligand decomposition above 120°C .
- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining phase purity .
(Advanced) What experimental approaches validate metastable states in CDC-based MOFs during negative gas adsorption (NGA)?
- In situ gas dosing : Coupled with volumetric adsorption analyzers, this tracks NGA transitions in real-time .
- Thermogravimetric analysis (TGA) : Correlates framework hydration with mechanical stability during adsorption-desorption cycles .
- Monte Carlo simulations : Predict critical pressure points for NGA using ligand flexibility parameters .
(Basic) What are the stability considerations for storing this compound?
- Moisture sensitivity : Store under inert gas (N2/Ar) to prevent ester hydrolysis .
- Light exposure : Amber glass vials mitigate UV-induced carbazole ring degradation .
- Temperature : Long-term storage at –20°C preserves crystallinity .
(Advanced) How does CDC ligand functionalization impact MOF performance in gas separation?
- Post-synthetic modification (PSM) : Amine grafting onto CDC’s carbazole nitrogen enhances CO2 selectivity via chemisorption .
- Mixed-linker systems : Co-polymerizing CDC with linear dicarboxylates (e.g., terephthalate) balances framework rigidity and porosity .
- Defect engineering : Controlled ligand substitution creates mesopores for large-molecule adsorption .
(Advanced) What computational tools model CDC ligand behavior under mechanical stress in MOFs?
- DFT-based elasticity analysis : Calculates Young’s modulus for CDC linkers, predicting framework collapse pressures .
- Molecular dynamics (MD) : Simulates ligand rotation and bending during guest-induced framework expansion .
- Topological analysis : Identifies non-default network architectures (e.g., reo or fcu) using ligand angle and connectivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
